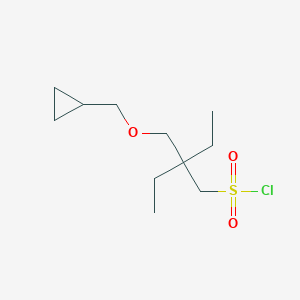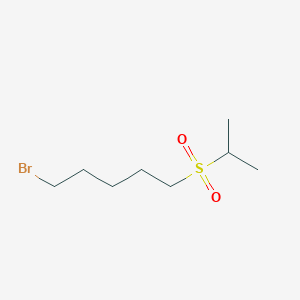
2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride is a chemical compound that has garnered attention in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified using crystallization or chromatography techniques to obtain the hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine hydrochloride: Similar structure but with a methyl group instead of a bromine atom.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a pyrazole and imidazole ring system.
Uniqueness
2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for the development of new drugs and chemical entities .
Eigenschaften
Molekularformel |
C6H10BrClN2O |
|---|---|
Molekulargewicht |
241.51 g/mol |
IUPAC-Name |
2-(3-bromo-1,2-oxazol-5-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9BrN2O.ClH/c1-6(2,8)4-3-5(7)9-10-4;/h3H,8H2,1-2H3;1H |
InChI-Schlüssel |
IQFGQZNENKGQJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=NO1)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


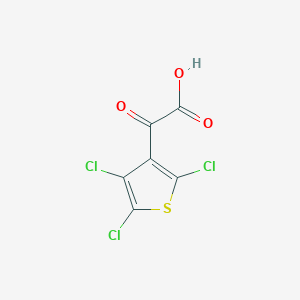



amine](/img/structure/B15309917.png)
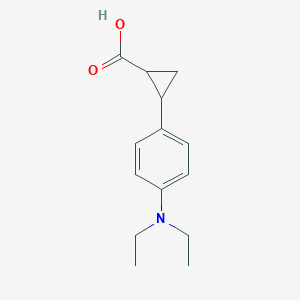
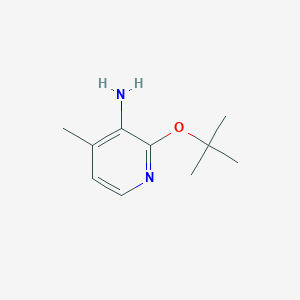
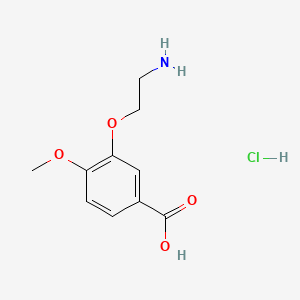
![2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B15309945.png)
